molecular formula C13H13ClN2 B045469 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-91-5

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B045469
CAS No.: 112758-91-5
M. Wt: 232.71 g/mol
InChI Key: ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazines. This compound is characterized by a fused ring system that includes a pyrazine ring and a tetrahydropyrrole ring, with a chlorophenyl group attached to the pyrazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dichlorovinylacetophenones with hydrazine derivatives. The process typically includes the following steps :

    Formation of Pyrazoline Intermediate: 2,2-dichlorovinylacetophenones react with hydrazine derivatives to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.

    Cyclization and Aromatization: The pyrazoline intermediate undergoes cyclization and aromatization in the presence of aqueous sodium hydroxide to yield 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.

    Final Product Formation: The final product, this compound, is obtained through further purification and crystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342107
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-91-5
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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